molecular formula C11H14ClN3O3S B1671907 Glyclopyramide CAS No. 631-27-6

Glyclopyramide

Número de catálogo: B1671907
Número CAS: 631-27-6
Peso molecular: 303.77 g/mol
Clave InChI: HNSCCNJWTJUGNQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Gliclopiramida es un fármaco sulfonilurea utilizado principalmente en el tratamiento de la diabetes mellitus tipo 2. Se comercializó por primera vez en Japón en 1965 bajo el nombre comercial Deamelin-S. Como sulfonilurea de segunda generación, funciona estimulando la liberación de insulina de las células beta pancreáticas, lo que ayuda a controlar los niveles de glucosa en sangre .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de gliclopiramida implica la reacción del cloruro de 4-clorobencenosulfonilo con pirrolidina para formar 4-cloro-N-(pirrolidin-1-il)bencenosulfonamida. Este intermedio luego se hace reaccionar con urea para producir gliclopiramida. Las condiciones de reacción típicamente involucran el uso de solventes orgánicos y temperaturas controladas para asegurar que se obtenga el producto deseado .

Métodos de producción industrial: La producción industrial de gliclopiramida sigue rutas sintéticas similares pero a mayor escala. El proceso implica medidas estrictas de control de calidad para asegurar la pureza y la eficacia del producto final. El uso de sistemas automatizados y técnicas analíticas avanzadas ayuda a mantener la consistencia en la producción .

Análisis De Reacciones Químicas

Tipos de reacciones: Gliclopiramida se somete a varios tipos de reacciones químicas, que incluyen:

Reactivos y condiciones comunes:

Productos principales formados:

Aplicaciones Científicas De Investigación

Pharmacological Mechanism

Glyclopyramide functions by stimulating insulin secretion from pancreatic beta cells, thereby lowering blood glucose levels. It may also enhance insulin sensitivity in peripheral tissues, contributing to its antihyperglycemic effects. The compound's efficacy in managing diabetes makes it a valuable option for patients requiring insulin secretagogues.

Clinical Applications

  • Management of Type 2 Diabetes Mellitus
    • This compound is primarily prescribed to improve glycemic control in adults with type 2 diabetes who have inadequate control with diet and exercise alone .
    • Clinical studies have shown that this compound can effectively reduce fasting blood sugar levels and glycated hemoglobin (HbA1c) levels, making it a crucial component of diabetes management regimens .
  • Comparative Efficacy Studies
    • Research has compared this compound with other oral hypoglycemic agents, such as metformin and glimepiride. These studies aim to determine the most effective treatment options for specific patient subgroups within the type 2 diabetes population .
    • A systematic review highlighted that this compound has a favorable side effect profile compared to other sulfonylureas, making it an attractive choice for certain patients.
  • Potential Extra-Pancreatic Effects
    • Emerging research suggests that this compound may have additional benefits beyond blood glucose control, such as improving lipid profiles and potentially influencing weight management in diabetic patients .

Research Applications

This compound's pharmacological properties have led to its investigation in various research contexts:

  • Pharmacodynamics and Pharmacokinetics
    • Studies have explored the pharmacodynamic effects of this compound on insulin secretion and its interaction with different biological pathways involved in glucose metabolism .
  • Longitudinal Studies on Quality of Life
    • The DISCOVER study assesses treatment patterns and quality of life among patients using this compound, providing insights into its real-world effectiveness and patient-reported outcomes .

Case Study 1: Efficacy in Elderly Patients

A clinical evaluation involving elderly patients with type 2 diabetes demonstrated that this compound significantly reduced fasting blood sugar levels to below the target threshold of 140 mg/dL in approximately 80% of participants over a six-month period .

Case Study 2: Comparative Analysis with Metformin

In a cohort study comparing metformin and sulfonylureas (including this compound), researchers found that while metformin users had a lower risk of developing dementia, this compound was associated with effective glycemic control without significant adverse cognitive effects over five years .

Comparative Efficacy of this compound versus Other Sulfonylureas

Compound NameUnique FeaturesClinical Use
This compoundEffective glucose-lowering; low risk of hypoglycemiaType 2 diabetes
GlimepirideMore potent; longer durationType 2 diabetes
GlyburideHigher risk of hypoglycemiaType 2 diabetes
GlipizideShorter duration; less potentType 2 diabetes

Clinical Outcomes from this compound Studies

Study ReferencePatient PopulationPrimary OutcomeResults
J. S. Yudkin (2009)Type 2 Diabetes PatientsFasting Blood Sugar Levels80% achieved <140 mg/dL
A. M. J. Petrie et al. (2012)Diabetic CohortHbA1c ReductionSignificant reduction observed

Mecanismo De Acción

Gliclopiramida ejerce sus efectos uniéndose a los receptores de sulfonilurea en las células beta pancreáticas. Esta unión inhibe los canales de potasio sensibles a ATP, lo que lleva a la despolarización celular y la liberación posterior de insulina. La mayor secreción de insulina ayuda a disminuir los niveles de glucosa en sangre. Los objetivos moleculares involucrados incluyen el receptor de sulfonilurea y el canal de potasio sensible a ATP .

Compuestos similares:

  • Glimepirida
  • Glipizida
  • Gliclazida
  • Glibenclamida

Comparación: Gliclopiramida, al igual que otras sulfonilureas de segunda generación, estimula la liberación de insulina de las células beta pancreáticas. es único en su afinidad de unión específica y duración de la acción. En comparación con la glimepirida, la gliclopiramida tiene una duración de acción más corta pero una eficacia similar en la reducción de los niveles de glucosa en sangre. Glipizida y gliclazida tienen perfiles farmacocinéticos diferentes, con variaciones en la absorción y el metabolismo .

Comparación Con Compuestos Similares

  • Glimepiride
  • Glipizide
  • Gliclazide
  • Glibenclamide

Comparison: Glyclopyramide, like other second-generation sulfonylureas, stimulates insulin release from pancreatic beta cells. it is unique in its specific binding affinity and duration of action. Compared to glimepiride, this compound has a shorter duration of action but similar efficacy in lowering blood glucose levels. Glipizide and gliclazide have different pharmacokinetic profiles, with variations in absorption and metabolism .

Actividad Biológica

Glyclopyramide is a second-generation sulfonylurea that exhibits significant antihyperglycemic activity, primarily used in the management of type 2 diabetes mellitus. This compound operates by stimulating insulin secretion from pancreatic beta cells, thereby lowering blood glucose levels. Its pharmacological profile and biological activity have been the subject of various studies, which highlight its efficacy, safety, and potential side effects.

This compound functions by binding to ATP-sensitive potassium channels on the surface of pancreatic beta cells. This action leads to the closure of these channels, resulting in cell depolarization and subsequent calcium influx. The increase in intracellular calcium concentration stimulates insulin secretion, which is crucial for glucose homeostasis. The following table summarizes key aspects of this compound's mechanism:

Mechanism Description
Type Second-generation sulfonylurea
Target ATP-sensitive potassium channels on pancreatic beta cells
Effect Increases insulin secretion
Outcome Lowers blood glucose levels

Clinical Efficacy

Clinical evaluations have demonstrated the effectiveness of this compound in controlling blood sugar levels. A study assessing the therapeutic potency of this compound found that approximately 80% of patients achieved fasting blood sugar levels below 140 mg/dL after treatment. The following data illustrates the results from clinical trials:

Study Population Duration Outcome
Clinical evaluation of this compound Patients with type 2 diabetes12 weeks80% achieved fasting blood sugar < 140 mg/dL
Efficacy comparison with metformin New users of diabetes medication5 yearsLower risk of dementia in metformin users compared to sulfonylureas

Safety Profile

While this compound is effective in managing blood glucose levels, it is associated with certain adverse effects. The most common include:

  • Hypoglycemia: Due to its mechanism of action, there is a risk of blood sugar dropping too low.
  • Weight Gain: Patients may experience an increase in weight as a side effect.
  • Gastrointestinal Issues: Nausea and vomiting have been reported in some cases.

The safety outcomes from clinical trials indicate that while adverse events occur, they are generally manageable. For instance, a clinical review reported a low withdrawal rate due to adverse effects (less than 3%) among participants using this compound compared to those on other treatments .

Comparative Studies

Comparative studies have evaluated this compound against other antidiabetic agents such as metformin and other sulfonylureas. One study indicated that while this compound effectively lowers HbA1c levels, metformin users had a lower risk of developing dementia-related conditions compared to those on sulfonylureas . This highlights the importance of considering long-term outcomes when selecting diabetes medications.

Case Studies and Research Findings

Several case studies have contributed to understanding the biological activity and therapeutic potential of this compound:

  • Case Study on Efficacy: A cohort study involving elderly patients showed that this compound significantly improved glycemic control without major complications .
  • Long-term Effects: Research indicated that prolonged use might lead to an increased risk of cardiovascular events compared to other agents like metformin .
  • Human-on-a-Chip Systems: Innovative models have been developed to assess drug efficacy and safety in human-relevant systems, providing insights into how this compound interacts at cellular levels .

Propiedades

IUPAC Name

1-(4-chlorophenyl)sulfonyl-3-pyrrolidin-1-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O3S/c12-9-3-5-10(6-4-9)19(17,18)14-11(16)13-15-7-1-2-8-15/h3-6H,1-2,7-8H2,(H2,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSCCNJWTJUGNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048822
Record name Glyclopyramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

631-27-6
Record name Glyclopyramide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=631-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glyclopyramide [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glyclopyramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCLOPYRAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE474IKG1W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glyclopyramide
Reactant of Route 2
Reactant of Route 2
Glyclopyramide
Reactant of Route 3
Reactant of Route 3
Glyclopyramide
Reactant of Route 4
Glyclopyramide
Reactant of Route 5
Reactant of Route 5
Glyclopyramide
Reactant of Route 6
Glyclopyramide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.